Benzenesulfonamidothiourea

Übersicht

Beschreibung

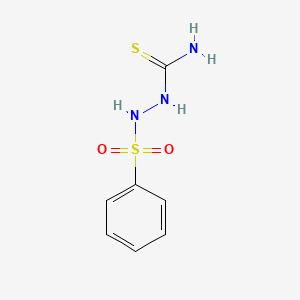

Benzenesulfonamidothiourea is an organic compound with the molecular formula C7H9N3O2S2. It is a derivative of both benzenesulfonamide and thiourea, combining the structural features of these two compounds. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzenesulfonamidothiourea can be synthesized through a condensation reaction between benzenesulfonamide and thiourea. The reaction typically involves the use of a suitable solvent, such as ethanol or water, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated through filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Benzenesulfonamidothiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under mild conditions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamidothiourea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of benzenesulfonamidothiourea involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonamide: Shares the sulfonamide group but lacks the thiourea moiety.

Thiourea: Contains the thiourea group but lacks the benzenesulfonamide structure.

Sulfanilamide: Another sulfonamide derivative with antimicrobial properties.

Uniqueness: Benzenesulfonamidothiourea is unique in that it combines the structural features of both benzenesulfonamide and thiourea, resulting in a compound with distinct biological activities. Its ability to inhibit the MAPK pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .

Biologische Aktivität

Benzenesulfonamidothiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a hybrid molecule that combines the sulfonamide and thiourea functionalities. Sulfonamides are known for their antibacterial properties, while thioureas have shown potential as anticancer agents. The combination of these two moieties aims to enhance biological activity through synergistic effects.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties against various cancer cell lines. The mechanisms of action include:

- Cell Cycle Arrest : Many compounds induce G1 phase arrest in cancer cells.

- Enzyme Inhibition : Inhibition of key enzymes such as carbonic anhydrase, histone deacetylases (HDACs), and matrix metalloproteinases (MMPs) has been observed.

- Microtubule Disruption : Some derivatives disrupt microtubule assembly, leading to apoptosis in cancer cells.

Case Studies and Research Findings

-

Synthesis and Evaluation :

A series of this compound derivatives were synthesized and evaluated for their anticancer activity. Compounds 3, 6, 8, 9, 10, 15, and 16 demonstrated superior activity against various cancer cell lines compared to standard drugs like Doxorubicin .Compound Cell Line Tested IC50 (µM) Mechanism of Action 3 MDA-MB-231 5.0 Microtubule disruption 6 A549 4.5 HDAC inhibition 8 HeLa 3.8 G1 arrest -

Molecular Docking Studies :

Molecular docking studies revealed that certain compounds effectively bind to the active sites of target enzymes involved in cancer progression, suggesting potential mechanisms for their cytotoxic effects .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives also exhibit antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis shows that modifications in the thiourea structure can significantly enhance antibacterial efficacy.

Research Findings

-

Antimycobacterial Activity : Compounds were tested against Mycobacterium tuberculosis, with some showing promising results (e.g., MIC = 3.13 µg/mL for compound 3i) indicating their potential as antitubercular agents .

Compound MIC (µg/mL) Bacterial Strain 3i 3.13 M. tuberculosis 3s 6.25 M. tuberculosis 6 >5000 E. coli

Structure-Activity Relationship (SAR)

The SAR studies highlight how substituents on the thiourea moiety influence biological activity:

- Chlorinated Derivatives : Introduction of chlorine atoms at specific positions on the benzene ring significantly enhances both anticancer and antimicrobial activities.

- Aromatic vs Aliphatic Substituents : Aliphatic substitutions generally yield higher activity compared to aromatic ones, indicating the importance of hydrophobic interactions in binding to biological targets .

Eigenschaften

IUPAC Name |

benzenesulfonamidothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2/c8-7(13)9-10-14(11,12)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPWVPPTDSULMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020136 | |

| Record name | 2-(Benzenesulfonyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-65-5 | |

| Record name | NSC700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzenesulfonyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.